molecular formula C11H17ClN2O2 B2895358 1-Cbz-Amino-2-methylaminoethane hydrochloride CAS No. 277328-34-4

1-Cbz-Amino-2-methylaminoethane hydrochloride

Cat. No.: B2895358
CAS No.: 277328-34-4
M. Wt: 244.72
InChI Key: OCADBAIAKGMWBO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cbz-Amino-2-methylaminoethane hydrochloride involves several steps. One common method includes the reaction of benzyl chloroformate with 2-methylaminoethanol in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cbz-Amino-2-methylaminoethane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Cbz-Amino-2-methylaminoethane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cbz-Amino-2-methylaminoethane hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cbz-Amino-2-methylaminoethane hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

benzyl N-[2-(methylamino)ethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCADBAIAKGMWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC(=O)OCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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